molecular formula C15H16N2O B1320436 N-(4-Amino-2-methylphenyl)-3-methylbenzamide CAS No. 926194-81-2

N-(4-Amino-2-methylphenyl)-3-methylbenzamide

Cat. No. B1320436
M. Wt: 240.3 g/mol
InChI Key: XVMUECRLOQVDFT-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-3-methylbenzamide is a compound that belongs to the class of benzamides, which are characterized by an amide functional group attached to a benzene ring. Benzamides have been extensively studied due to their diverse biological activities, including anticonvulsant, gastroprokinetic, and anticancer properties . The specific compound , while not directly studied in the provided papers, shares structural similarities with the compounds that have been investigated for various pharmacological activities.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an appropriate benzoyl chloride with an amine. For instance, the synthesis of 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide involved the replacement of the morpholine oxygen with other atoms, which exhibited potent gastric emptying activity . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensation reactions followed by cyclization and functional group transformations . These methods could potentially be adapted for the synthesis of N-(4-Amino-2-methylphenyl)-3-methylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography and molecular modeling have been used to determine the structures of various benzamides. For example, the crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, both belonging to the monoclinic system . Molecular modeling and crystallographic studies of N-phenylbenzamide anticonvulsants showed that the most active compounds adopt a similar, consistent conformation, which is important for their anticonvulsant activity . These studies highlight the importance of molecular conformation in the biological activity of benzamides.

Chemical Reactions Analysis

Benzamides can undergo various chemical reactions due to the presence of reactive functional groups. The amide group can participate in hydrogen bonding, which is a key interaction in the formation of crystal structures and potentially in the binding to biological targets . The reactivity of the benzamide moiety can also be modified by the introduction of different substituents on the benzene rings, which can affect the compound's electronic properties and, consequently, its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the synthesis and characterization of novel aromatic polyimides, which include benzamide derivatives, showed that these compounds have high thermal stability and specific heat capacities . The crystal and molecular structures of various N-phenyl-4-nitrobenzylamines provided insights into the intermolecular interactions and stacking behavior of these compounds . These properties are essential for understanding the behavior of benzamides in different environments and their potential as pharmaceutical agents.

Scientific Research Applications

Novel Crystalline Forms

  • Antagonist Applications : Novel crystalline forms of benzamide derivatives, related to N-(4-Amino-2-methylphenyl)-3-methylbenzamide, have been found effective as NK1/NK2 antagonists, treating a range of disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Synthesis and Molecular Docking

  • Antibacterial Properties : Benzamide derivatives have shown potent antibacterial properties, with specific compounds displaying significant minimum inhibitory concentration values against various bacterial strains (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Potential Anticancer Agent

  • Cancer Treatment : A benzamide derivative has been identified as a potential anticancer agent, inhibiting kinesin spindle protein and inducing cellular death in cancer cells (Theoclitou et al., 2011).

Psycho- and Neurotropic Properties

  • Psychological and Neurological Effects : Certain benzamide compounds have shown specific sedative effects and considerable anti-amnesic and antihypoxic effects, making them promising for psychoactive treatments (Podolsky, Shtrygol’, & Zubkov, 2017).

Chemical Characterization and Analysis

  • Spectroscopic Characterization : Detailed spectroscopic studies, including NMR and IR, have been conducted to understand the structural and chemical properties of various benzamide derivatives (Al Mamari & Al Lawati, 2019).

Antioxidant Activity

  • Antioxidant Potential : Amino-substituted benzamides have been explored for their potential as antioxidants, with studies on their electrochemical oxidation mechanisms providing insights into their free radical scavenging activity (Jovanović et al., 2020).

Polymer Synthesis

  • Polymer Synthesis : Benzamide derivatives have been used in the synthesis of novel aromatic polyimides, contributing to advancements in polymer science (Butt et al., 2005).

Safety And Hazards

The safety information available indicates that “N-(4-Amino-2-methylphenyl)-3-methylbenzamide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: Wash with plenty of water (P302+P352) .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-13(16)9-11(14)2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMUECRLOQVDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-3-methylbenzamide

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